1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester
CAS No.:
Cat. No.: VC18637101
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FN2O2 |
|---|---|
| Molecular Weight | 208.19 g/mol |
| IUPAC Name | ethyl 6-fluoropyrrolo[2,3-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C10H9FN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3 |
| Standard InChI Key | AQWZOKHXSFTHOI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1C=CC2=C1N=C(C=C2)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester (IUPAC name: ethyl 6-fluoropyrrolo[2,3-b]pyridine-1-carboxylate) is a small-molecule compound with the following identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉FN₂O₂ | |
| Molecular Weight | 208.19 g/mol | |
| CAS Registry Number | 95306-84-6 | |
| PubChem CID | 150417817 | |
| SMILES | CCOC(=O)N1C=CC2=C1N=C(C=C2)F |
The fluorine atom at the 6-position and the ethyl ester group at the 1-position distinguish this derivative from simpler pyrrolo-pyridine analogs.
Structural Analysis
X-ray crystallography and molecular modeling studies reveal that the pyrrolo[2,3-b]pyridine core adopts a planar conformation, enabling π-π stacking interactions with aromatic residues in enzyme active sites . Key structural features include:
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Fluorine Substituent: The electronegative fluorine at C6 enhances binding affinity through polar interactions with target proteins, as observed in FGFR1 kinase inhibition studies .
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Ethyl Ester Group: This moiety improves membrane permeability by modulating logP values, as evidenced by computed XLogP3 values of 2 .
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Hydrogen Bonding Capacity: The N1 carbonyl oxygen serves as a hydrogen bond acceptor, critical for hinge-region binding in kinase targets .
Synthesis and Structural Modifications
Structural Analogues and SAR
Modifications to the parent scaffold have been explored to optimize pharmacological activity:
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C5 Trifluoromethyl Substitution: Enhances FGFR1 inhibition (IC₅₀ = 95 nM vs. 1.9 μM for non-fluorinated analog) .
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Methoxy-to-Chlorine Replacement: Reduces activity due to weaker hydrogen bonding with Asp641 in FGFR1 .
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Ethyl Ester vs. Methyl Ester: Ethyl esters exhibit superior metabolic stability in hepatic microsomal assays.
Pharmacological Applications
Kinase Inhibition
The compound inhibits fibroblast growth factor receptors (FGFRs), particularly FGFR1, by binding to the ATP pocket. Key interactions include:
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Hinge Region Binding: N1 carbonyl forms hydrogen bonds with Ala564 backbone NH .
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Hydrophobic Pocket Occupancy: The fluorophenyl group engages in van der Waals interactions with Val492 and Leu630 .
Antiproliferative Effects
In Hep3B hepatocellular carcinoma cells, the compound reduces viability with an IC₅₀ of 0.8 μM, outperforming earlier analogs lacking fluorine substitution . Mechanistic studies attribute this effect to G1 cell cycle arrest and apoptosis induction via MAPK pathway suppression.
Computational and Physicochemical Insights
Computed Properties
PubChem data provides critical physicochemical parameters:
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 58.7 Ų |
Molecular Dynamics Simulations
Docking studies (PDB: 3C4F) predict a binding free energy of -9.8 kcal/mol for the FGFR1-compound complex, driven by:
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